Aramchol

Vue d'ensemble

Description

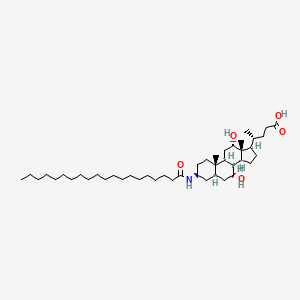

Aramchol, également connu sous le nom d’acide arachidyl amido cholanoïque, est un médicament expérimental développé par Galmed Pharmaceuticals. Il s’agit d’un conjugué d’acide cholique et d’acide arachidique, appartenant à la classe des conjugués synthétiques d’acides gras/acides biliaires. This compound est étudié comme traitement potentiel de la stéatohépatite non alcoolique (NASH), une forme plus avancée de la maladie du foie gras non alcoolique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d’Aramchol implique la réaction de la 3β-amino-7α,12α-dihydroxy-5β-cholan-24-one de méthyle avec le chlorure d’acide arachidique, suivie d’une hydrolyse à l’aide d’hydroxyde de sodium dans du méthanol . La réaction peut être effectuée dans un solvant de méthanol en utilisant des réactifs d’estérification tels que l’acide méthanesulfonique, l’acide paratoluènesulfonique, le chlorure d’acétyle, l’acide sulfurique ou le chlorure de thionyle .

Méthodes de production industrielle

Les méthodes de production industrielle d’this compound ne sont pas largement documentées, mais la voie de synthèse mentionnée ci-dessus fournit une base pour l’adaptation du processus de production. L’utilisation d’acide cholique sans protection et l’acylation à l’aide de chlorure de mésyle/chlorure de tosyle/chlorure de trifluorométhyle est une étape clé de la préparation .

Analyse Des Réactions Chimiques

Types de réactions

Aramchol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des réactifs de substitution comme les halogénoalcanes. Les conditions de ces réactions varient en fonction du résultat souhaité et des groupes fonctionnels spécifiques ciblés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires.

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle pour étudier les conjugués d’acides gras/acides biliaires et leurs propriétés chimiques.

Biologie : En recherche biologique, this compound est utilisé pour étudier le métabolisme des lipides et ses effets sur la fonction hépatique.

Médecine : this compound est étudié comme traitement de la stéatohépatite non alcoolique (NASH) et de la fibrose hépatique. .

Applications De Recherche Scientifique

Phase 2b ARREST Trial

The ARREST trial (NCT02279524) was a randomized, double-blind, placebo-controlled study assessing the efficacy of Aramchol in patients with NASH. Key findings include:

- Participants : 247 patients were randomized to receive either 400 mg or 600 mg of this compound or a placebo.

- Primary Endpoint : The study aimed to evaluate the reduction in hepatic triglycerides after 52 weeks. Although the primary endpoint was not met with statistical significance (p=0.066), notable trends were observed:

- 16.7% of patients receiving this compound 600 mg achieved NASH resolution without worsening fibrosis compared to 5% in the placebo group (odds ratio [OR] = 4.74).

- Fibrosis improvement was noted in 29.5% of the this compound group versus 17.5% in placebo (OR = 1.88).

- Safety Profile : The treatment was well tolerated with low rates of adverse events (AEs) leading to discontinuation (<5%) .

ARMOR Study

The ARMOR study further explored this compound's efficacy at varying doses:

- In an open-label cohort, 60% of patients treated with 300 mg BID showed fibrosis improvement by at least one stage after extended treatment durations.

- Significant reductions were recorded in biomarkers such as ALT and AST over 24 and 48 weeks .

- The study utilized advanced digital pathology techniques to assess fibrosis improvement, revealing that 39% showed improvement according to NASH CRN criteria after long-term treatment .

Comparative Efficacy

A summary table comparing key findings from various studies on this compound is presented below:

| Study | Dose | Key Findings | Fibrosis Improvement (%) | NASH Resolution (%) |

|---|---|---|---|---|

| ARREST | 600 mg daily | No significant reduction in liver triglycerides | 29.5 | 16.7 |

| ARMOR | 300 mg BID | Significant reductions in ALT/AST; high patient response | 60 | Not specified |

| Open-label ARMOR | 300 mg BID | Improvement across all biopsy methodologies | Up to 61 | 26.5 |

Mécanisme D'action

Aramchol exerce ses effets par le biais de deux voies principales :

Inhibition de la stéaroyl Coenzyme A désaturase 1 (SCD1) : this compound inhibe l’activité de la SCD1 dans le foie, ce qui entraîne une diminution de la synthèse des acides gras et une réduction du stockage des triglycérides et d’autres esters d’acides gras.

Activation de l’efflux de cholestérol : This compound stimule le transporteur ABCA1, une pompe universelle d’exportation de cholestérol, ce qui entraîne une augmentation de l’efflux de cholestérol et une amélioration du métabolisme des lipides.

Comparaison Avec Des Composés Similaires

Composés similaires

Sémaglutide : Le sémaglutide est un autre composé étudié pour le traitement de la NASH.

Aramchol méglumine : L’this compound méglumine est une forme de sel améliorée d’this compound avec une plus grande solubilité dans l’eau et une exposition systémique accrue par rapport à la forme libre d’acide.

Unicité d’this compound

This compound est unique en raison de son double mécanisme d’action, ciblant à la fois la synthèse des acides gras et l’efflux de cholestérol. Cette approche double permet des effets synergiques dans la réduction de la graisse du foie et l’amélioration des paramètres métaboliques. De plus, le profil d’innocuité et d’efficacité d’this compound, tel que démontré dans les essais cliniques, le distingue des autres inhibiteurs de la SCD1 .

Activité Biologique

Aramchol is a synthetic fatty acid-bile acid conjugate currently under investigation for its therapeutic potential in treating non-alcoholic steatohepatitis (NASH) and related liver diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and findings from clinical studies and preclinical models.

This compound primarily exerts its effects through the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism. By downregulating SCD1, this compound influences lipid metabolism, reduces liver fat accumulation, and modulates fibrogenesis in hepatic stellate cells (HSCs).

Key Mechanisms:

- Inhibition of SCD1: this compound reduces the expression of SCD1 in both human HSCs and primary human hepatocytes, leading to decreased lipogenesis and increased fatty acid oxidation .

- Induction of PPARγ: The compound promotes the expression of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a protective role against liver fibrosis .

- Reduction of Fibrogenic Markers: In studies, this compound significantly decreased the mRNA levels of collagen 1 (COL1A1) and alpha-smooth muscle actin (ACTA2), indicating its antifibrotic potential .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound in patients with NASH.

Phase 2 Trials

- Study Design: A 12-week phase 2a trial assessed the effects of this compound at doses of 300 mg and 600 mg daily compared to placebo.

- Results:

- The 600 mg dose led to a significant reduction in liver fat content as measured by magnetic resonance spectroscopy (MRS).

- NASH resolution without worsening fibrosis was achieved in 16.7% of patients receiving this compound versus 5% in the placebo group, with an odds ratio (OR) of 4.74 .

- Improvement in fibrosis by at least one stage was observed in 29.5% of the treatment group compared to 17.5% in placebo .

Phase 2b Trial

- Study Population: This trial included 247 patients randomized to receive either this compound at doses of 400 mg or 600 mg or a placebo.

- Outcomes:

Preclinical Models

This compound has shown promising results in various animal models mimicking NASH:

- Mouse Models: In mice fed a methionine-choline-deficient diet, this compound improved steatohepatitis and fibrosis by enhancing glutathione levels and maintaining cellular redox homeostasis. This suggests that it may mitigate oxidative stress associated with liver injury .

- Impact on Lipid Metabolism: Studies demonstrated that SCD1 inhibition led to reduced lipid synthesis and increased insulin sensitivity, which are crucial for managing metabolic disorders like NASH .

Summary of Findings

The following table summarizes key findings from clinical trials and preclinical studies regarding the biological activity of this compound:

| Study Type | Dose (mg) | Key Findings |

|---|---|---|

| Phase 2a Trial | 300 | Significant reduction in liver fat; NASH resolution in 16.7% vs. placebo (5%) |

| Phase 2a Trial | 600 | Improved fibrosis; ALT decrease of -29.1 IU/L; safety profile favorable |

| Phase 2b Trial | 400/600 | Reduction in hepatic triglycerides; significant changes in liver histology |

| Preclinical Study | N/A | Inhibition of SCD1 leads to reduced lipogenesis; enhanced antioxidant capacity |

Propriétés

IUPAC Name |

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKXZIQNFMOPBS-OOMQYRRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H79NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179395 | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246529-22-6 | |

| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aramchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aramchol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aramchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOMIDOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of arachidyl amido cholanoic acid (Aramchol)?

A: this compound primarily targets stearoyl-CoA desaturase 1 (SCD1) in the liver. [, , , ] SCD1 is a key enzyme involved in the biosynthesis of triglycerides, and its downregulation can lead to reduced liver fat accumulation. [, ]

Q2: How does this compound's interaction with SCD1 impact liver metabolism?

A: this compound acts as a potent downregulator of SCD1 protein expression. [, ] This downregulation leads to a decrease in triglyceride synthesis and enhances fatty acid β-oxidation, ultimately reducing liver fat content. []

Q3: Beyond SCD1, what other pathways are modulated by this compound?

A: this compound has been shown to activate AMPK and inhibit mTORC1, two key regulators of cellular metabolism. [] This modulation further contributes to its effects on fatty acid oxidation, oxidative phosphorylation, and glucose homeostasis. [] Additionally, this compound increases the flux through the transsulfuration pathway, leading to a rise in glutathione, a crucial cellular antioxidant. []

Q4: What is the role of ABCA1 in this compound's mechanism of action?

A: Research suggests that this compound enhances cholesterol efflux from cells through an ABCA1-dependent, but apoA-I-independent pathway. [, ] This suggests a potential role for this compound in reverse cholesterol transport, a process crucial for removing excess cholesterol from the body. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or manufacturer information would be required to obtain this information.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not present detailed spectroscopic data (e.g., NMR, IR) for this compound. To obtain this information, a search in specialized chemical databases or direct contact with the manufacturer might be necessary.

Q7: Has the stability of this compound been investigated under various conditions?

A7: While the provided research mentions this compound's administration in animal models and clinical trials, specific details regarding its stability under various conditions (temperature, pH, etc.) are not provided. Further research into formulation strategies and stability studies would be beneficial for understanding the compound's long-term storage and delivery.

Q8: Does this compound exhibit any catalytic properties?

A: Based on the provided research, this compound does not appear to possess catalytic properties. It primarily acts as a modulator of enzymatic activity (SCD1, AMPK) and influences metabolic pathways. [, , ]

Q9: Have any computational studies been conducted on this compound?

A9: The provided research does not mention any specific computational chemistry studies, such as molecular docking, simulations, or QSAR modeling, conducted on this compound. Exploring computational approaches could provide valuable insights into its binding interactions, pharmacokinetic properties, and potential for structural optimization.

Q10: How do structural modifications of this compound affect its activity?

A10: The provided research papers do not delve into detailed structure-activity relationship studies of this compound and its analogues. Investigating the impact of structural modifications on activity, potency, and selectivity towards SCD1 and other targets would be valuable for future drug development efforts.

Q11: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?

A11: Specific details about this compound's formulation and strategies employed to improve its stability, solubility, and bioavailability are not included in the provided research. Further investigation into different formulation approaches, such as nanoparticle encapsulation or prodrug design, could potentially enhance its therapeutic potential.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: While the provided research mentions this compound's administration in various models, comprehensive pharmacokinetic data on its absorption, distribution, metabolism, and excretion (ADME) profile are not discussed in detail. Conducting thorough ADME studies is crucial for understanding the compound's behavior in vivo and optimizing its dosing regimen for therapeutic efficacy.

Q13: How does the dosage of this compound affect its efficacy in preclinical models?

A: Research indicates a potential dose-dependent effect of this compound on liver parameters. For instance, in a mouse model of non-alcoholic steatohepatitis (NASH), this compound at a dose of 5 mg/kg/day showed a more pronounced improvement in steatohepatitis and fibrosis compared to a lower dose of 1 mg/kg/day. [] This suggests that optimizing the dose is crucial for maximizing its therapeutic benefits.

Q14: What in vitro models have been used to study this compound's effects?

A: this compound's effects have been investigated using isolated primary mouse hepatocytes. [] These studies helped elucidate its impact on AMPK and mTORC1 signaling pathways, leading to changes in fatty acid metabolism and oxidative phosphorylation. [] Further exploration using other relevant in vitro models, such as hepatic stellate cells or macrophages, could provide a more comprehensive understanding of its therapeutic potential.

Q15: Which animal models have been employed to evaluate this compound's efficacy in NAFLD/NASH?

A: Two main animal models have been used to evaluate this compound's effects: the methionine- and choline-deficient (MCD) diet model [, ] and the thioacetamide (TAA)-induced liver fibrosis model. [] These models mimic key aspects of NAFLD/NASH and fibrosis, respectively, allowing researchers to assess the compound's therapeutic potential.

Q16: What were the key findings from the clinical trial investigating this compound in NAFLD patients?

A: A phase 2b clinical trial demonstrated that this compound effectively reduced liver fat content in patients with NAFLD. [, , ] A significant reduction in liver fat was observed in the group receiving 300 mg/day of this compound compared to the placebo group. [] Additionally, the study suggested a potential dose-response relationship, as a lower dose (100 mg/day) showed a non-significant reduction in liver fat. []

Q17: Are there any known mechanisms of resistance to this compound?

A17: The provided research papers do not mention any specific mechanisms of resistance to this compound. Further investigation into the development of potential resistance mechanisms, particularly after long-term treatment, is crucial for understanding the drug's limitations and potential long-term efficacy.

Q18: Have any specific biomarkers been identified to predict the efficacy of this compound or monitor treatment response?

A: Although the provided research papers do not highlight specific biomarkers for predicting this compound's efficacy, they emphasize the need for non-invasive biomarkers to monitor treatment response and identify potential adverse effects. [] Further research focusing on identifying such biomarkers, potentially related to SCD1 activity, lipid metabolism, or inflammatory pathways, would be valuable for personalized treatment approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.